molecular formula C27H27ClN2 B10912037 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10912037
M. Wt: 415.0 g/mol
InChI Key: NXWOCWHTDFODHW-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrazole core

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then subjected to cyclization reactions to form the pyrazole ring. Common reagents used in these reactions include chlorinating agents, methylating agents, and catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the existing groups on the aromatic rings.

    Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, and conditions like refluxing in organic solvents, are often used.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but typically include various substituted pyrazoles and aromatic compounds.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but often include modulation of signal transduction pathways and inhibition of key enzymes.

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds such as:

    4-chloro-3-methylphenyl 3,4-dimethylbenzenesulfonate: Similar in structure but with different functional groups.

    Phenol, 4-chloro-3-methyl-: Shares the chloromethylphenyl group but lacks the pyrazole core.

    Other substituted pyrazoles: These compounds have variations in the substituents on the pyrazole ring, leading to different properties and applications.

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H27ClN2

Molecular Weight

415.0 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methylpyrazole

InChI

InChI=1S/C27H27ClN2/c1-16-7-10-22(13-19(16)4)26-21(6)27(23-11-8-17(2)20(5)14-23)30(29-26)24-12-9-18(3)25(28)15-24/h7-15H,1-6H3

InChI Key

NXWOCWHTDFODHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC(=C(C=C3)C)Cl)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

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